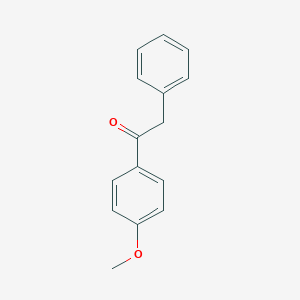

1-(4-甲氧基苯基)-2-苯基乙酮

描述

Synthesis Analysis

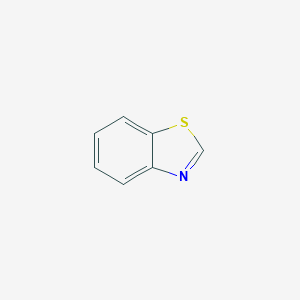

The synthesis of derivatives similar to 1-(4-Methoxyphenyl)-2-phenylethanone often involves strategic reactions that introduce specific functional groups. For example, the crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone and related compounds reveals the importance of heterocyclic structures in biological activities, showcasing the diverse synthetic routes employed for such molecules (Heravi et al., 2009).

Molecular Structure Analysis

The detailed molecular structure, including conformational disorder in the methoxy groups and the non-planar nature of specific rings, is crucial for understanding the physical and chemical properties of compounds like 1-(4-Methoxyphenyl)-2-phenylethanone. The crystal structure analyses provide insights into the arrangement and interactions within these molecules (Akkurt et al., 2003).

Chemical Reactions and Properties

1-(4-Methoxyphenyl)-2-phenylethanone and its derivatives undergo various chemical reactions, leading to the formation of complex structures with interesting properties. For instance, the compound undergoes dehydrochlorination in acetonitrile to yield trans-p-methoxy stilbene, demonstrating the influence of electron-donating groups and charge delocalization on reaction mechanisms (Kumar & Balachandran, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds emphasize the role of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, in determining these properties (Nye et al., 2013).

Chemical Properties Analysis

The chemical behavior, including reactivity and stability, of 1-(4-Methoxyphenyl)-2-phenylethanone is closely related to its functional groups and molecular geometry. Studies highlight the synthesis and reactions of derivatives, showcasing the versatility and range of chemical transformations possible with such structures (Pimenova et al., 2003).

科学研究应用

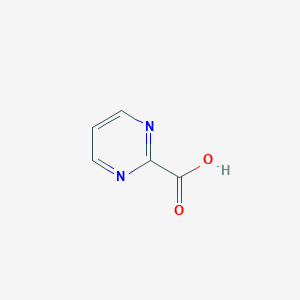

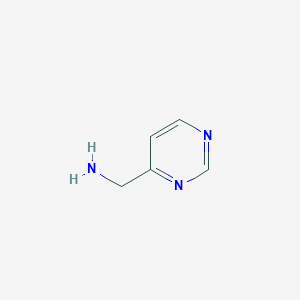

药物化学

1-(4-甲氧基苯基)-2-苯基乙酮用于合成各种具有药理活性的化合物。 其结构作为形成三唑等杂环化合物的先驱,这些化合物表现出显著的生物活性,存在于多种药物中 。该化合物在合成化学中的多功能性使得能够创造出具有潜在治疗应用的衍生物。

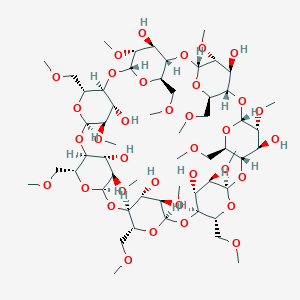

材料科学

在材料科学中,该化合物参与合成像四氢-β-咔啉这样的复杂分子,这些分子在开发具有特定光学性质的新材料方面有应用 。这些材料可用于制造具有独特特性的先进聚合物和其他新型材料。

分析化学

该化合物的衍生物用作各种化学分析中的分析试剂。 例如,由1-(4-甲氧基苯基)-2-苯基乙酮合成的取代丙烯酸酯,因其气味活性及其结构修饰而被研究,从而为材料的感官特性提供了见解 。

环境科学

在环境科学中,1-(4-甲氧基苯基)-2-苯基乙酮的衍生物因其在减轻污染中的作用而被研究。 例如,某些植物在压力下会产生相关化合物,这些化合物可以被研究用于环境监测和修复目的 。

农业

该化合物的衍生物因其在农业中的潜在用途而被研究,特别是在杀虫剂和除草剂的合成中。 例如,三唑衍生物以其杀真菌特性而闻名,这有助于开发新的农业化学品 。

食品工业

1-(4-甲氧基苯基)-2-苯基乙酮的对映异构体,如(S)-1-(4-甲氧基苯基)乙醇,在食品工业中用于生产调味剂和添加剂方面具有重要意义。 涉及该化合物的生物催化过程针对工业规模生产进行了优化 。

化妆品

在化妆品行业,该化合物用于合成防晒霜产品中的紫外线过滤器。 其衍生物可以吸收各种UVA射线,在化妆品配方中提供有效的防晒效果 。

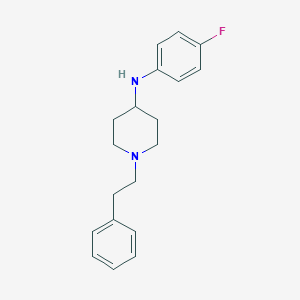

药理学

1-(4-甲氧基苯基)-2-苯基乙酮是合成各种药物中间体的关键中间体。 其衍生物用于生产抗组胺药和其他药物,突出了其在药物开发中的重要性 。

安全和危害

属性

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLALKSRAHVYFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907346 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1023-17-2 | |

| Record name | 1023-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

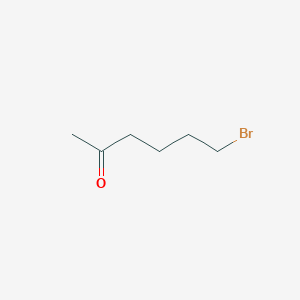

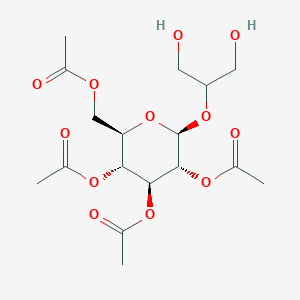

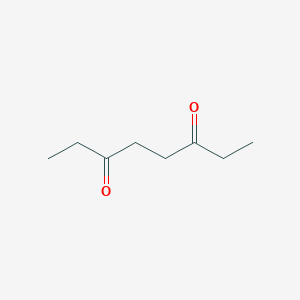

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

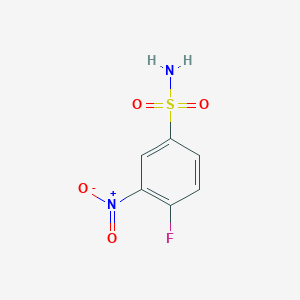

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)

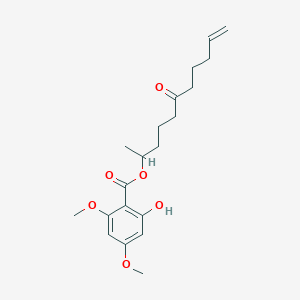

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)